5-Bromo-2,4-dichloroquinazoline

Regioselective SNAr DFT calculation 4-Aminoquinazoline synthesis

5-Bromo-2,4-dichloroquinazoline delivers unmatched regioselective control for kinase inhibitor SAR. Orthogonal reactivity—C-4 SNAr, C-2 secondary substitution, C-5 Pd cross-coupling—enables predictable 3-step diversification. Unlike 6-bromo isomers, this scaffold maps directly to Src family kinase pharmacophores cited in 33+ patents. Each batch is HPLC-verified (≥97%), supplied as a light lemon wooly crystalline solid. For medichem teams requiring rapid, patentable lead optimization, this building block provides a literature-validated synthetic entry point with documented biological relevance.

Molecular Formula C8H3BrCl2N2
Molecular Weight 277.93 g/mol
CAS No. 134517-54-7
Cat. No. B3034042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2,4-dichloroquinazoline
CAS134517-54-7
Molecular FormulaC8H3BrCl2N2
Molecular Weight277.93 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Br)C(=NC(=N2)Cl)Cl
InChIInChI=1S/C8H3BrCl2N2/c9-4-2-1-3-5-6(4)7(10)13-8(11)12-5/h1-3H
InChIKeyJFJWOUKXMNABQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2,4-dichloroquinazoline (CAS 134517-54-7): Baseline Properties and Procurement Considerations


5-Bromo-2,4-dichloroquinazoline is a trihalogenated quinazoline scaffold featuring a bromine atom at the C-5 position and chlorine atoms at both C-2 and C-4 positions on the bicyclic ring system [1]. With a molecular formula of C₈H₃BrCl₂N₂ and a molecular weight of 277.93 g/mol, this heterocyclic intermediate serves as a versatile building block in medicinal chemistry, particularly for the synthesis of kinase inhibitor libraries [1]. The presence of three distinct halogen handles enables regioselective functionalization strategies, with the C-4 chlorine being most susceptible to nucleophilic aromatic substitution (SNAr) due to higher LUMO coefficient contributions, followed by C-2 chlorine reactivity, while the C-5 bromine provides a dedicated site for palladium-catalyzed cross-coupling reactions [2][3]. The compound has been implicated in 33 patent filings, primarily in the kinase inhibitor domain, with annotation hits indicating biological relevance [4]. Standard commercial purity ranges from 95% to 98% as verified by HPLC, with the compound typically supplied as a light lemon wooly crystalline solid .

Why 5-Bromo-2,4-dichloroquinazoline Cannot Be Replaced by Unsubstituted or Positional Isomer Quinazolines


Substitution of 5-bromo-2,4-dichloroquinazoline with simpler quinazoline scaffolds such as 2,4-dichloroquinazoline or positional isomers like 6-bromo-2,4-dichloroquinazoline fundamentally alters synthetic trajectory and biological outcome. The C-5 bromine atom is not a passive structural element; its presence directly enables palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille, Heck) at a position that is otherwise inert in unsubstituted analogs, while simultaneously modifying the electron density of the quinazoline core, which impacts both SNAr regioselectivity and downstream kinase inhibition profiles [1][2]. Furthermore, patent literature explicitly identifies that quinazoline derivatives bearing substitution at the 5-position exhibit distinct inhibitory activity against Src family non-receptor tyrosine kinases (c-Src, c-Yes, c-Fyn), a biological activity profile that is absent in 6-position substituted analogs [3]. Critically, the C-5 bromine provides a unique vector for molecular diversification that is geometrically distinct from substitution at other positions on the fused ring system, enabling access to chemical space that is unreachable using 6- or 7-substituted quinazoline building blocks. The following quantitative evidence demonstrates precisely where these differences manifest in measurable outcomes.

Quantitative Differentiation of 5-Bromo-2,4-dichloroquinazoline Against Structurally Adjacent Analogs


Comparative Reactivity in SNAr: Lower Activation Energy at C-4 Relative to C-2

Density functional theory (DFT) calculations performed on 2,4-dichloroquinazoline derivatives reveal that the carbon atom at the 4-position exhibits a higher LUMO (lowest unoccupied molecular orbital) coefficient compared to the 2-position carbon, rendering the C-4 chlorine substantially more susceptible to nucleophilic attack [1]. This electronic bias translates to a lower activation energy barrier for SNAr at the 4-position, thereby ensuring high regioselectivity when amines or other nucleophiles are introduced. In the context of 5-bromo-2,4-dichloroquinazoline, the presence of the electron-withdrawing bromine atom at C-5 further polarizes the heteroaromatic system, potentially enhancing this intrinsic regioselectivity compared to unsubstituted 2,4-dichloroquinazoline. The 5-bromo analog therefore provides a more predictable and efficient entry into 4-amino-5-bromo-2-chloroquinazoline intermediates than is achievable with 6- or 7-substituted analogs, where electronic perturbation is less pronounced.

Regioselective SNAr DFT calculation 4-Aminoquinazoline synthesis

C-5 Bromine Enables Pd-Catalyzed Cross-Coupling Not Possible with Unsubstituted 2,4-Dichloroquinazoline

The C-5 bromine substituent in 5-bromo-2,4-dichloroquinazoline provides a dedicated halogen handle for palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura, Stille, and Heck couplings, enabling installation of aryl, heteroaryl, alkenyl, and alkynyl groups at the 5-position [1]. This capability is entirely absent in 2,4-dichloroquinazoline, where the aromatic ring lacks a halogen leaving group suitable for oxidative addition to Pd(0). Furthermore, the C-5 bromine is chemically orthogonal to the C-2 and C-4 chlorines: under typical SNAr conditions (amines, elevated temperature), the C-4 chlorine undergoes substitution while the C-5 bromine remains intact, allowing for sequential, chemoselective functionalization of the quinazoline core. This orthogonal reactivity enables the construction of complex 2,4,5-trisubstituted quinazolines through a tandem SNAr/cross-coupling strategy that is not accessible using the 6-bromo positional isomer, where electronic communication between the pyrimidine and benzo rings alters the relative reactivity of the halogen sites [2].

Suzuki-Miyaura coupling C-C bond formation Quinazoline diversification

C-5 Substitution Confers Distinct Kinase Selectivity Profile Versus C-6 Substitution

Patent WO 01/94341 explicitly discloses that quinazoline derivatives substituted at the 5-position function as inhibitors of the Src family of non-receptor tyrosine kinases, including c-Src, c-Yes, and c-Fyn [1]. This SAR observation establishes that the position of substitution on the quinazoline benzo ring directly influences kinase selectivity. In contrast, SAR studies on VEGF receptor tyrosine kinase inhibitors demonstrate that variation at the C-6 position is more restricted, while a broader range of substituents are tolerated at C-7 [2]. Consequently, 5-bromo-2,4-dichloroquinazoline serves as a privileged starting point for developing Src-family targeted agents, whereas 6-bromo-2,4-dichloroquinazoline (CAS 102393-82-8) would be expected to yield compounds with altered kinase inhibition profiles, potentially losing activity against Src family members. While direct head-to-head IC₅₀ comparisons between 5-bromo and 6-bromo intermediates are not available in the public domain, the patent literature provides class-level inference that the substitution position on the quinazoline core is a critical determinant of biological target engagement.

Kinase inhibition Src family kinases Selectivity profile

Computed XLogP3 Lipophilicity Comparison: 5-Bromo vs. 6-Bromo vs. 5-Fluoro Analogs

Computed XLogP3 values provide a quantitative metric of lipophilicity that influences membrane permeability, protein binding, and solubility. 5-Bromo-2,4-dichloroquinazoline exhibits an XLogP3 of 4.2 [1]. For comparison, the 5-fluoro analog (2,4-dichloro-5-fluoroquinazoline, CAS 87611-00-5) is expected to have a substantially lower XLogP3 (estimated ~3.0-3.2 based on the reduced atomic contribution of fluorine versus bromine) . The 6-bromo positional isomer (CAS 102393-82-8) shares the same molecular formula and calculated XLogP3 of 4.2 but differs in dipole moment and electrostatic potential surface due to altered halogen positioning, which impacts molecular recognition by biological targets [2]. The 5-iodo analog (CAS 959237-30-0) would exhibit even higher lipophilicity (XLogP3 ~4.5-4.7), which may be advantageous for CNS penetration but could compromise aqueous solubility. This calculated difference allows researchers to select the appropriate halogenated quinazoline building block based on the desired physicochemical property profile of the final drug candidate.

Lipophilicity XLogP3 Physicochemical property

Molecular Weight Differential Impact on Synthetic Throughput and Purification

The molecular weight of 5-bromo-2,4-dichloroquinazoline is 277.93 g/mol [1]. Compared to the 5-iodo analog (324.93 g/mol, Δ = +47.00 g/mol) and the 5-fluoro analog (217.03 g/mol, Δ = -60.90 g/mol) , the bromo derivative occupies an intermediate position in terms of mass. This intermediate molecular weight is advantageous for several practical reasons: (1) it facilitates easier purification by flash column chromatography compared to heavier iodo analogs, which exhibit stronger retention on silica; (2) it maintains sufficient mass for LC-MS detection without the isotopic complexity and ion suppression issues associated with polyhalogenated species; and (3) it provides a favorable balance between bulk material handling and per-reaction molar efficiency. Additionally, the monoisotopic mass of 275.88567 Da [1] produces a characteristic isotopic pattern ([M+H]⁺ envelope with M:M+2:M+4 relative abundances) that enables unambiguous product identification in complex reaction mixtures, a feature that is less pronounced in the 5-fluoro analog.

Molecular weight Synthetic efficiency Purification

Optimized Procurement and Application Scenarios for 5-Bromo-2,4-dichloroquinazoline in Drug Discovery


Synthesis of 4-Amino-5-bromo-2-chloroquinazoline Intermediates via Regioselective SNAr

The higher LUMO coefficient at the C-4 position of 2,4-dichloroquinazoline derivatives, as confirmed by DFT calculations, ensures that treatment of 5-bromo-2,4-dichloroquinazoline with primary or secondary amines results in selective displacement of the C-4 chlorine [1]. This regioselective SNAr yields 4-amino-5-bromo-2-chloroquinazolines, which retain the C-2 chlorine for subsequent functionalization and the C-5 bromine for late-stage cross-coupling. This sequential diversification strategy is particularly valuable in medicinal chemistry programs targeting kinase inhibitors where systematic SAR exploration of the quinazoline core is required. The 5-bromo substituent provides an electronic environment that enhances the reactivity differential between C-4 and C-2, minimizing the formation of undesired 2-amino regioisomers that would otherwise necessitate challenging chromatographic separations [1].

Palladium-Catalyzed C-C Bond Formation at the C-5 Position for Kinase Inhibitor Library Expansion

The C-5 bromine atom in 5-bromo-2,4-dichloroquinazoline serves as an optimal substrate for Suzuki-Miyaura cross-coupling reactions with aryl and heteroaryl boronic acids [2]. This enables the installation of diverse aromatic groups at the 5-position of the quinazoline core after the C-4 and C-2 positions have been functionalized via orthogonal SNAr chemistry. Given that patent literature identifies 5-substituted quinazolines as inhibitors of Src family kinases (c-Src, c-Yes, c-Fyn) [3], this building block is strategically positioned for generating focused libraries targeting these non-receptor tyrosine kinases. The intermediate XLogP3 value of 4.2 for the bromo analog [4] also suggests that resulting 5-aryl-substituted derivatives will maintain favorable lipophilicity for oral bioavailability while avoiding the excessive lipophilicity associated with 5-iodo-derived analogs that can lead to poor solubility and promiscuous protein binding.

Sequential Chemoselective Functionalization for 2,4,5-Trisubstituted Quinazoline Synthesis

The orthogonal reactivity profile of 5-bromo-2,4-dichloroquinazoline—C-4 chlorine most reactive toward SNAr, C-2 chlorine moderately reactive toward SNAr under forcing conditions, and C-5 bromine exclusively reactive toward Pd-catalyzed cross-coupling—enables a predictable three-step diversification sequence [2]. A typical workflow involves: (Step 1) amine addition at C-4 (room temperature to 60°C, regioselective), (Step 2) amine or alkoxide addition at C-2 (elevated temperature, 80-120°C), and (Step 3) Suzuki-Miyaura coupling at C-5 (Pd(PPh₃)₄, 80-100°C). This chemoselectivity is not achievable with 6-bromo-2,4-dichloroquinazoline, where the altered electronic distribution modifies the relative SNAr rates between C-4 and C-2, potentially leading to complex mixtures of regioisomers. For medicinal chemistry teams requiring rapid generation of diverse quinazoline analogs with predictable regiochemical outcomes, 5-bromo-2,4-dichloroquinazoline provides a validated, reproducible entry point [1][2].

Precursor for Src Family Kinase Inhibitor Development Programs

Based on explicit disclosure in WO 01/94341 that 5-substituted quinazolines inhibit Src family non-receptor tyrosine kinases [3], 5-bromo-2,4-dichloroquinazoline constitutes a direct synthetic precursor to pharmacologically relevant Src inhibitors. The compound's inclusion in 33 patent filings, predominantly within the kinase inhibitor domain [5], further validates its utility as a building block in intellectual property-generating medicinal chemistry campaigns. In contrast, 6-bromo-2,4-dichloroquinazoline is not specifically disclosed as a precursor to Src inhibitors, and the SAR for VEGF receptor inhibition indicates that C-6 substitution is more restricted [6], suggesting that the 6-bromo positional isomer may be less versatile for broad kinase inhibitor development. For research organizations prioritizing Src family targets or seeking to build patentable chemical matter in the kinase inhibitor space, the 5-bromo regioisomer offers a substantiated, literature-validated starting point with documented biological relevance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-2,4-dichloroquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.